

Pirodavir: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Pirodavir

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Pirodavir** (R-77975), a potent, broad-spectrum antipicornaviral agent. The information is intended to support research and development efforts in the field of antiviral drug discovery.

Chemical Structure and Identifiers

Pirodavir is a substituted phenoxy-pyridazinamine derivative.^[1] Its chemical structure is characterized by a central piperidinyl-ethoxy-benzoic acid ethyl ester moiety linked to a 6-methyl-pyridazinyl group.

Table 1: Chemical Identifiers for **Pirodavir**

| Identifier | Value | Source(s) |
|-------------------|--|---------------------------------|
| IUPAC Name | ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | DrugBank Online |
| Synonyms | R-77975, R 77975 | MedChemExpress, DrugBank Online |
| CAS Number | 124436-59-5 | MedChemExpress |
| Molecular Formula | C ₂₁ H ₂₇ N ₃ O ₃ | MedChemExpress |
| SMILES | <chem>CCOC(=O)C1=CC=C(OCCC2CCN(CC2)C2=CC=C(C)N=N2)C=C1</chem> | DrugBank Online |
| InChI | InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 | |

Physicochemical Properties

The physicochemical properties of **Pirodavir** are crucial for its formulation, delivery, and pharmacokinetic profile. While experimentally determined data is limited, a combination of reported values and predicted properties are summarized below.

Table 2: Physicochemical Properties of **Pirodavir**

| Property | Value | Source(s) |
|--------------------------------|--|-----------------|
| Molecular Weight | 369.46 g/mol | MedChemExpress |
| Melting Point | 124-125 °C | |
| pKa (Strongest Basic) | 4.41 (Predicted) | DrugBank Online |
| logP | 4.49 (Predicted) | DrugBank Online |
| Water Solubility | 0.0682 mg/mL (Predicted) | DrugBank Online |
| Solubility in Organic Solvents | Soluble in DMSO (10 mg/mL with ultrasonic), slightly soluble in chloroform and methanol. Soluble in formulations of 10% DMSO/40% PEG300/5% Tween-80/45% Saline (≥ 1 mg/mL), 10% DMSO/90% (20% SBE- β -CD in Saline) (≥ 1 mg/mL), and 10% DMSO/90% Corn Oil (≥ 1 mg/mL). | MedChemExpress |
| Appearance | Light yellow to yellow solid | MedChemExpress |

Antiviral Activity and Mechanism of Action

Pirodavisir is a potent inhibitor of a broad range of picornaviruses, including a majority of human rhinovirus (HRV) serotypes and various enteroviruses.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Spectrum of Antiviral Activity

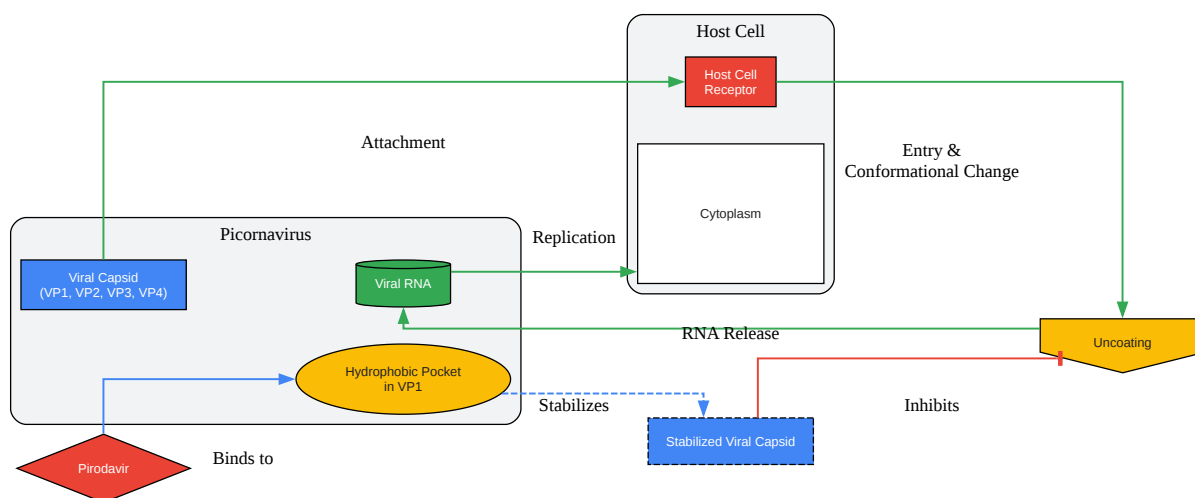
Pirodavisir demonstrates high activity against both major (group B) and minor (group A) receptor groups of human rhinoviruses.[\[1\]](#)[\[2\]](#) It is also effective against several enteroviruses, such as poliovirus, coxsackievirus, and echovirus.[\[1\]](#)

Table 3: In Vitro Antiviral Activity of **Pirodavisir**

| Virus | Assay Type | Activity Metric | Value | Cell Line | Source(s) |
|--|-----------------------|------------------|------------------------------------|---------------|--------------------|
| Human Rhinovirus (80 of 100 serotypes) | MIC | MIC | 0.064 µg/mL (for 80% of serotypes) | Not Specified | |
| Human Rhinovirus 2 (HRV-2) | Virus Yield Reduction | IC ₉₀ | 2.3 nM | KB | [3] |
| Human Rhinovirus (59% of serotypes/isolates) | Not Specified | IC ₅₀ | <100 nM | Not Specified | MedChemExpress |
| Enteroviruses (16 types) | Not Specified | IC ₈₀ | 1.3 µg/mL | Not Specified | MedChemExpress,[3] |
| Enterovirus 71 (EV71) | Not Specified | IC ₅₀ | 5,420 nM | Not Specified | MedChemExpress |
| Poliovirus | MIC | MIC | 0.025-0.27 µg/mL | Not Specified | |
| Coxsackievirus | MIC | MIC | 0.018-8.5 µg/mL | Not Specified | |
| Echovirus | MIC | MIC | 0.019-1.3 µg/mL | Not Specified | |

Mechanism of Action: Capsid Binding

Pirodavis's mechanism of action involves binding to the viral capsid, specifically within a hydrophobic pocket located in the VP1 capsid protein.[1][4] This binding stabilizes the capsid, thereby inhibiting critical early events in the viral replication cycle, such as attachment to host cells, entry, and/or uncoating (the release of the viral RNA genome into the cytoplasm).[1] The exact step that is inhibited can be serotype-dependent.[1]



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Pirodavisir's mechanism of action as a capsid binder.

Experimental Protocols

Detailed methodologies for key assays used to characterize the antiviral activity of **Pirodavisir** are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Cytopathic Effect (CPE) Inhibition Assay (Neutral Red Uptake)

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

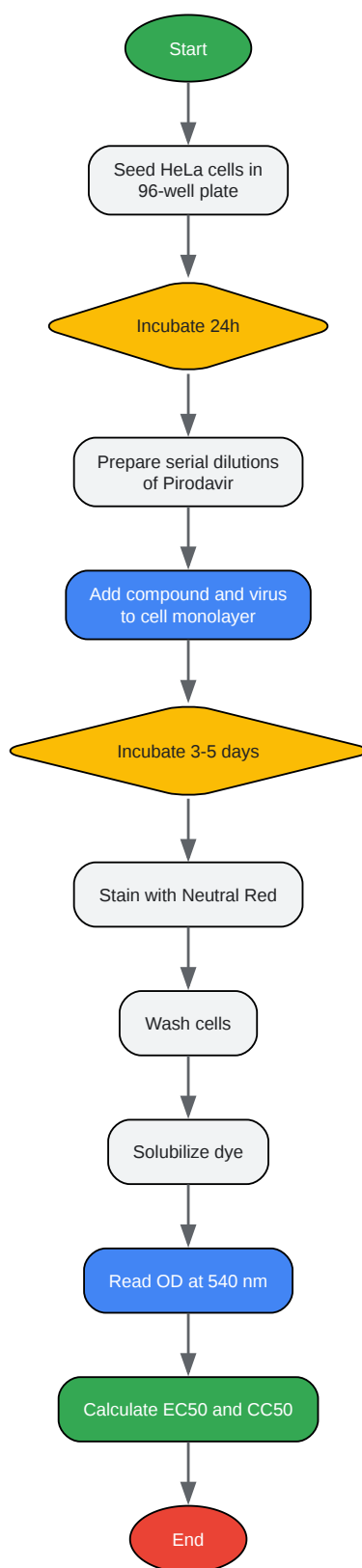
Materials:

- HeLa or other susceptible cell lines
- 96-well cell culture plates
- Cell culture medium (e.g., MEM with 2% FBS)
- Picornavirus stock
- **Pirodavir** stock solution (in DMSO)
- Neutral Red solution (0.033% in PBS)
- Fixative solution (e.g., 10% formalin in PBS)
- Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
- Microplate reader (540 nm)

Procedure:

- Cell Seeding: Seed HeLa cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1×10^4 cells/well).^[5] Incubate at 37°C in a 5% CO₂ incubator.^[5]
- Compound Dilution: Prepare serial dilutions of **Pirodavir** in cell culture medium.
- Infection and Treatment:
 - Aspirate the growth medium from the confluent cell monolayers.
 - Add the diluted **Pirodavir** to the wells in triplicate.
 - Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
 - Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control and compound toxicity control wells.

- Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33-35°C for many rhinoviruses) in a 5% CO₂ incubator for a period sufficient to observe 80-100% CPE in the virus control wells (typically 3-5 days).[\[6\]](#)
- Neutral Red Staining:
 - Aspirate the medium from the wells.
 - Add 100 µL of Neutral Red solution to each well and incubate for 2 hours at 37°C to allow for dye uptake by viable cells.[\[7\]](#)
 - Aspirate the Neutral Red solution and wash the cells gently with PBS.[\[7\]](#)
- Dye Solubilization and Measurement:
 - Add 150 µL of the solubilization solution to each well to extract the dye from the cells.
 - Measure the optical density (OD) at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the cell control and determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) using regression analysis.



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Workflow for the CPE Inhibition Assay.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Materials:

- Susceptible cell line grown in 24- or 48-well plates
- Picornavirus stock
- **Pirodavir** stock solution
- Cell culture medium
- Materials for virus titration (e.g., plaque assay)

Procedure:

- Cell Culture and Infection:
 - Seed cells in multi-well plates to form a confluent monolayer.
 - Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.
 - After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
- Compound Treatment: Add fresh medium containing serial dilutions of **Pirodavir** to the infected cells.
- Incubation: Incubate the plates for a single viral replication cycle (typically 8-24 hours).
- Virus Harvest:
 - After incubation, subject the plates to three cycles of freezing and thawing to release the progeny virus.
 - Collect the cell lysates containing the virus.

- Virus Titer Determination:
 - Determine the virus titer in each sample using a plaque assay or TCID₅₀ assay on fresh cell monolayers.[8]
- Data Analysis: Calculate the log₁₀ reduction in virus yield for each compound concentration compared to the untreated virus control. The IC₉₀ is the concentration of the compound that causes a 90% (1-log₁₀) reduction in virus yield.[3]

Capsid Thermal Stability Assay

This assay assesses the ability of a compound to stabilize the viral capsid against heat-induced denaturation.

Materials:

- Purified picornavirus preparation
- **Pirodavir** stock solution
- Phosphate-buffered saline (PBS) or other suitable buffer
- Thermal cycler or water bath with a precise temperature gradient
- Equipment for determining viral infectivity (plaque assay) or capsid integrity (e.g., specific antibodies for ELISA or dot blot)

Procedure:

- Compound Incubation:
 - Mix the purified virus with a fixed concentration of **Pirodavir** or a vehicle control.
 - Incubate the mixture at room temperature for 15-30 minutes to allow for compound binding.
- Heat Treatment:

- Expose the virus-compound mixtures to a range of temperatures for a short period (e.g., 2 minutes at temperatures from 37°C to 57°C).[4]
- Immediately cool the samples on ice to prevent further denaturation.
- Assessment of Viral Infectivity/Integrity:
 - Determine the remaining infectious virus titer in each sample using a plaque assay.
 - Alternatively, assess capsid integrity using methods like dot blotting with antibodies that recognize intact versus disassembled capsids.
- Data Analysis: Compare the temperature at which a significant loss of infectivity or capsid integrity occurs in the **Pirodavis**-treated samples versus the control samples. An increase in the denaturation temperature indicates stabilization of the capsid by the compound.[4]

Conclusion

Pirodavis is a well-characterized picornavirus capsid-binding inhibitor with a potent and broad spectrum of activity. Its mechanism of action, involving the stabilization of the viral capsid, makes it a valuable tool for studying picornavirus replication and a lead compound for the development of new antiviral therapies. The detailed protocols provided in this guide offer a foundation for the in vitro evaluation of **Pirodavis** and other potential antipicornaviral agents. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

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- To cite this document: BenchChem. [Pirodavir: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678457#pirodavir-chemical-structure-and-properties]

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